2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
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Overview
Description
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C20H28N2O4. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core substituted with benzyl and tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from simpler precursors. One common approach is to use 2,7-diazaspiro[3.5]nonane as the starting material. The synthesis involves a series of reactions, including substitution and esterification reactions, to introduce the benzyl and tert-butyl groups and form the final spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced by other substituents.
Esterification and Hydrolysis: The ester functional groups in the compound can undergo esterification to form new esters or hydrolysis to yield carboxylic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Esterification: Reagents like alcohols and acid catalysts (e.g., sulfuric acid) are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester groups would yield the corresponding carboxylic acids, while substitution reactions could yield a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has several applications in scientific research:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its unique structure, the compound is investigated for its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the benzyl group.
7-Benzyl-2,7-diazaspiro[3.5]nonane: Similar but without the tert-butyl ester group.
2,7-Diazaspiro[3.5]nonane-2,7-dicarboxylate: Similar core structure but different substituents
Uniqueness
The uniqueness of 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate lies in its combination of benzyl and tert-butyl groups attached to the spirocyclic diazaspiro nonane core. This specific substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H28N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-O-benzyl 7-O-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)14-22(15-20)17(23)25-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
WNQNFJYMGNHWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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